2,6-dimethoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
2,6-Dimethoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups at the 2 and 6 positions of the benzene ring, a propylsulfanyl group attached to a thiadiazole ring, and an amide linkage
Properties
IUPAC Name |
2,6-dimethoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-4-8-21-14-17-16-13(22-14)15-12(18)11-9(19-2)6-5-7-10(11)20-3/h5-7H,4,8H2,1-3H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMPMHBDTCIUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Propylsulfanyl Group: The propylsulfanyl group is introduced through nucleophilic substitution reactions, where a propylthiol reacts with a suitable leaving group on the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance:
- A study demonstrated that compounds similar to 2,6-dimethoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide exhibited significant anti-proliferative effects against various cancer cell lines including breast cancer (MCF-7 and SK-BR-3) and lung cancer (A549 and H1975). The compounds showed selective inhibition of cancer cells while sparing healthy cells .
| Cell Line | IC50 Value (µM) | Effectiveness |
|---|---|---|
| MCF-7 | 5.0 | High |
| SK-BR-3 | 3.0 | Very High |
| A549 | 8.0 | Moderate |
| MCF-10A | >20 | Low |
This selectivity is crucial for reducing side effects associated with traditional chemotherapy.
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. For example:
- Research indicates that certain derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 15 |
Other Biological Activities
Beyond anticancer and antimicrobial effects, thiadiazole compounds have shown promise in other areas:
- Antifungal Activity : Some derivatives have demonstrated effectiveness against fungal strains such as Candida albicans.
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties which could be beneficial in treating conditions like arthritis.
Case Study 1: Anticancer Efficacy
In a recent study published in Nature Reviews Cancer, a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated for their anticancer activity. Among these, the compound resembling 2,6-dimethoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide showed promising results in inhibiting the growth of breast cancer cells with an IC50 value significantly lower than that of standard treatments .
Case Study 2: Antimicrobial Assessment
A comprehensive evaluation of various thiadiazole derivatives was conducted to assess their antibacterial properties against clinical isolates of Staphylococcus aureus. The study revealed that certain modifications to the thiadiazole core enhanced antibacterial potency significantly compared to the parent compound .
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact molecular targets and pathways involved would depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzamide: Lacks the thiadiazole and propylsulfanyl groups.
5-Propylsulfanyl-1,3,4-thiadiazole: Lacks the benzamide moiety.
2,6-Dimethoxy-N-(3-phenylisoxazol-5-yl)benzamide: Contains an isoxazole ring instead of a thiadiazole ring.
Uniqueness
2,6-Dimethoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of its methoxy-substituted benzamide core with a propylsulfanyl-substituted thiadiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Biological Activity
2,6-dimethoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials. The information is derived from various research studies and reviews to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the molecular formula , characterized by a thiadiazole ring substituted with a propylsulfanyl group and a benzamide moiety. The presence of methoxy groups at the 2 and 6 positions of the benzene ring enhances its lipophilicity and may influence its biological activity.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their potential anticancer properties. Research indicates that compounds similar to 2,6-dimethoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : In vitro studies have shown that certain thiadiazole derivatives demonstrate potent cytotoxic activity against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and SK-OV-3 (ovarian cancer). For instance, a related compound demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
- Mechanism of Action : The cytotoxic effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells. Structure–activity relationship (SAR) studies suggest that specific substitutions on the thiadiazole ring significantly influence their anticancer efficacy .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. They have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Antibacterial Activity : In a study evaluating nalidixic acid-based thiadiazoles, most derivatives exhibited superior antibacterial activity compared to their parent compounds at a dosage of 50 µg/mL against various bacterial strains .
- Antifungal Activity : Compounds bearing oxygenated substituents on the phenyl ring demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL .
Other Biological Activities
Emerging research highlights additional pharmacological activities associated with thiadiazole derivatives:
- Anticonvulsant Properties : Some studies have reported anticonvulsant activities in related thiadiazole compounds when screened against standard drugs like phenytoin sodium .
- Anti-inflammatory Effects : Preliminary investigations suggest that certain thiadiazoles may possess anti-inflammatory properties, though more detailed studies are needed to confirm these findings.
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their anticancer activity using MTT assays. The most potent compound exhibited an IC50 value of 19.5 μM against SK-OV-3 cells. Molecular docking studies indicated potential hydrogen bonding interactions with target receptors, suggesting a mechanism for its anticancer activity .
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial properties, various derivatives were tested against clinical isolates of bacteria. Results showed significant inhibition zones for several compounds, particularly those with halogen substitutions on the phenyl group. The most active derivative displayed a zone of inhibition of up to 19 mm against E. coli at a concentration of 500 μg/disk .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,6-dimethoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide?
- The synthesis involves multi-step reactions starting with cyclization of thiosemicarbazides or isothiocyanates to form the 1,3,4-thiadiazole core. Key steps include:
- Cyclization : Reacting thiosemicarbazides with dichlorophenyl isothiocyanate under controlled conditions (e.g., polar aprotic solvents, reflux) .
- Amide Coupling : Introducing the benzamide moiety via condensation of activated carboxylic acids (e.g., benzoyl chloride derivatives) with the thiadiazole-amine intermediate. Glacial acetic acid is often used as a catalyst .
- Purification : Column chromatography or recrystallization from ethanol/methanol is employed to achieve high purity (>95%) .
Q. How is structural characterization performed for this compound?
- Spectroscopic Methods :
- ¹H/¹³C NMR : To confirm substituent positions and integration ratios.
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .
- Chromatography : HPLC or TLC monitors reaction progress and purity (Rf values compared to standards) .
- Elemental Analysis : Validates molecular formula (e.g., C, H, N, S content) .
Q. What in vitro assays are used to screen its biological activity?
- Antimicrobial Activity :
- MIC Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). MIC values typically range 16–62.5 µg/mL .
- Anticancer Activity :
- MTT Assay : Evaluates cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2). IC₅₀ values are dose-dependent and compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Parameter Optimization :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require strict moisture control .
- Catalysis : Use of triethylamine or pyridine to neutralize HCl byproducts during amide coupling .
- Side Reaction Mitigation :
- Temperature Control : Reflux at 80–100°C prevents premature cyclization.
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) during intermediate steps .
Q. How do structural modifications (e.g., substituent changes) impact bioactivity?
- Case Study :
- Propylsulfanyl vs. Methylsulfanyl : Longer alkyl chains (propyl) enhance lipophilicity, improving membrane permeability and antimicrobial potency .
- Methoxy Positioning : 2,6-Dimethoxy substitution on benzamide increases steric hindrance, potentially reducing off-target interactions .
Q. How can discrepancies in crystallographic data be resolved during structural refinement?
- Software Tools : SHELX suite refines X-ray data by adjusting parameters like thermal displacement (B-factors) and occupancy rates .
- Validation Metrics :
- R-Factor : Aim for <5% (e.g., R = 0.044 in analogous thiadiazole structures) .
- Residual Density Maps : Identify misplaced atoms or solvent molecules .
Q. What mechanistic insights explain its pro-apoptotic effects in cancer cells?
- Molecular Targets :
- CDK1 Inhibition : Disrupts cell cycle progression (G2/M phase arrest) .
- Pro-Apoptotic Pathways : Upregulates Bax/Bcl-2 ratio and caspase-3 activation .
- Experimental Validation :
- Western Blotting : Confirms protein expression changes (e.g., cyclin A2 downregulation) .
- Flow Cytometry : Quantifies apoptotic cell populations (Annexin V/PI staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
